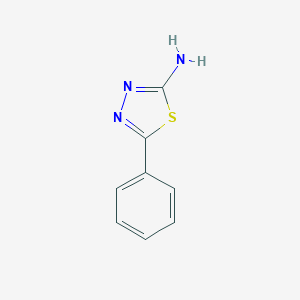

5-Phenyl-1,3,4-thiadiazol-2-amine

概要

説明

Chemical Properties:

5-Phenyl-1,3,4-thiadiazol-2-amine (C₈H₇N₃S) is a heterocyclic compound with a molecular weight of 177.225 g/mol and CAS number 312619-47-7. The molecule consists of a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and an amine group at position 8. Its planar structure and sulfur atom contribute to unique electronic properties, enabling diverse chemical reactivity and biological interactions .

Synthesis:

The compound is synthesized via cyclization of thiosemicarbazide with substituted benzoic acids in the presence of POCl₃. For example, reacting benzoic acid derivatives with thiosemicarbazide under acidic conditions (POCl₃) yields this compound in high purity (97%) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation . These methods provide efficient routes to obtain the desired compound with high yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a rapid and efficient approach that could be scaled up for industrial applications .

化学反応の分析

Types of Reactions: 5-Phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted derivatives of this compound.

科学的研究の応用

Pharmaceutical Applications

5-Phenyl-1,3,4-thiadiazol-2-amine serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have been studied for their potential in treating bacterial infections and inflammatory diseases.

Case Study: Antiviral Activity

A study evaluated the cytotoxicity of derivatives of this compound against human T-cell lymphotropic virus type 1 (HTLV-1) infected cell lines. The derivatives exhibited IC50 values ranging from 1.51 to 7.70 μM, indicating promising antiviral activity . This highlights the compound's potential in developing new antiviral therapies.

Table 1: Antiviral Activity of Thiadiazole Derivatives

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 5a | 1.51 | HTLV-1 infected |

| 5b | 7.70 | Jurkat (uninfected) |

| 5c | N/A | N/A |

Agricultural Chemicals

In agriculture, this compound is incorporated into formulations for agrochemicals. It functions effectively as a fungicide and herbicide, enhancing crop protection and yield.

Case Study: Crop Protection

Research indicates that thiadiazole derivatives exhibit significant antifungal properties against common plant pathogens. These compounds improve crop resilience and productivity by mitigating disease impact .

Material Science

The unique chemical properties of this compound make it valuable in material science for developing advanced materials such as polymers and coatings.

Material Properties

The compound's stability and reactivity are leveraged to create materials with enhanced durability and resistance to environmental factors . This application is crucial in industries where material performance is critical.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying substances in complex mixtures.

Application Example

The compound has been employed in various analytical techniques to improve the specificity and sensitivity of assays used in biochemical research .

Research on Novel Compounds

Researchers utilize this compound to explore new chemical entities with potential applications across biochemistry and environmental science.

Innovative Research Approaches

Recent studies have focused on synthesizing novel derivatives that may exhibit enhanced biological activities or novel properties beneficial for various applications .

作用機序

The mechanism of action of 5-Phenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and inhibits essential enzymes . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

類似化合物との比較

Structural Analogues: Thiadiazole Derivatives

A. Substituent Variations on the Thiadiazole Core

- 5-(p-Substituted Phenyl)-1,3,4-thiadiazol-2-amines (e.g., 5-(4-chlorophenyl), 5-(4-methylphenyl)):

- Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity. For instance, 5-(4-chlorophenyl) derivatives exhibit improved inhibition against Staphylococcus aureus (MIC = 12.5 µg/mL) compared to the parent compound .

- Electron-donating groups (e.g., CH₃) increase lipophilicity, enhancing membrane penetration in anticancer assays .

- Schiff Base Derivatives :

- Condensation of 5-phenyl-1,3,4-thiadiazol-2-amine with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) forms Schiff bases (e.g., (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine). These derivatives show broad-spectrum antifungal activity against Aspergillus niger (zone of inhibition = 18–22 mm) .

B. Hybrid Derivatives

- Pyrazole-Linked Thiadiazoles: Compounds like 4-(5-chloro-3-methyl-4-(5-substituted-thiadiazol-2-yl)imino)methyl)-1H-pyrazole benzene sulphonamides demonstrate potent anti-inflammatory activity (IC₅₀ = 1.8–4.2 µM in COX-2 inhibition assays) .

Oxadiazole Analogues

5-Phenyl-1,3,4-oxadiazol-2-amine :

- Structural Differences : The sulfur atom in the thiadiazole ring is replaced by oxygen, altering electronic properties. X-ray crystallography reveals shorter C–O bonds (1.364–1.369 Å) compared to C–S bonds (~1.71 Å) in thiadiazoles, leading to reduced polarizability .

- Biological Activity: Oxadiazoles exhibit weaker antimicrobial activity but superior anticancer effects. For example, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole inhibits colon adenocarcinoma cells (IC₅₀ = 3.2 µM) .

Sulfonamide and Acetamide Derivatives

- N-(5-Phenyl-1,3,4-thiadiazol-2-yl) Acetamide :

- Sulfonamide-Linked Thiadiazoles :

生物活性

5-Phenyl-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and case studies highlighting its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid with thiosemicarbazide, followed by various aromatic aldehydes. This method has been documented in multiple studies, showcasing its efficiency in producing the compound with high purity .

Biological Activities

This compound exhibits a range of biological activities, including antifungal, antibacterial, and anticancer properties. The following sections detail these activities based on recent research findings.

Antifungal Activity

A study focused on the design and synthesis of thiadiazole-linked compounds derived from this compound demonstrated significant antifungal activity against various fungal strains. The results indicated that modifications to the thiadiazole structure enhanced its efficacy .

Table 1: Antifungal Activity of Thiadiazole Derivatives

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-N-(1H-1,2,3-triazol-4-yl) | Aspergillus niger | 16 µg/mL |

Antibacterial Activity

Research has shown that this compound exhibits potent antibacterial properties. A study evaluated its effectiveness against several bacterial strains and found it to be particularly effective against Gram-positive bacteria.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Anticancer Activity

The anticancer potential of derivatives of this compound has been explored in various studies. One notable study synthesized N-benzylidene derivatives and evaluated their cytotoxic effects on cancer cell lines. The findings suggested that certain modifications significantly enhanced anticancer activity.

Case Study: Cytotoxicity Evaluation

In a recent evaluation involving MCF7 (breast cancer) and HeLa (cervical cancer) cell lines:

- Compound Tested: N-benzylidene derivative of this compound

- Method: MTT assay

- Results:

- MCF7 Cell Line IC50: 15 µM

- HeLa Cell Line IC50: 20 µM

Q & A

Q. Basic Synthesis: What is a standard method for synthesizing 5-phenyl-1,3,4-thiadiazol-2-amine?

Answer:

A single-step synthesis involves reacting 4-pyridinecarboxylic acid with thiosemicarbazide under thermal conditions (363 K for 6 h). The crude product is filtered and crystallized from ethanol to obtain pure crystals . Alternatively, diazotization of the compound with nitrosyl sulfuric acid, followed by coupling with aromatic compounds (e.g., 8-hydroxyquinoline or resorcinol), yields azo derivatives .

Q. Advanced Synthesis: How can advanced techniques improve the synthesis of this compound derivatives?

Answer:

Ultrasound-assisted synthesis significantly enhances reaction efficiency. For example, benzyl halides react with 5-amino-1,3,4-thiadiazole-2-thiol under sonication, reducing reaction time and improving yields . Cyclization using iodine in potassium iodide with sodium hydroxide can also optimize heterocyclic derivative formation, as seen in schemes involving chloro-benzyl substitutions .

Q. Basic Structural Characterization: What spectroscopic methods confirm the structure of this compound?

Answer:

Standard characterization includes:

- 1H-NMR and 13C NMR to identify proton and carbon environments.

- FTIR to detect functional groups (e.g., N-H stretching at ~3300 cm⁻¹).

- UV-Vis to assess electronic transitions in the thiadiazole ring .

Q. Advanced Structural Analysis: How is X-ray crystallography applied to study this compound derivatives?

Answer:

Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths, angles, and supramolecular interactions. For example, dihedral angles between thiadiazole and aromatic rings (18.2°–30.3°) and hydrogen-bonded 2D networks are critical for understanding packing and stability . DFT calculations further validate structural and vibrational properties .

Q. Basic Biological Evaluation: How is antimicrobial activity screened for thiadiazole derivatives?

Answer:

Compounds are tested against Gram-positive (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) using broth microdilution. Minimum Inhibitory Concentrations (MICs) are compared to standard antibiotics (e.g., ampicillin) to assess potency .

Q. Advanced Biological Evaluation: What computational methods predict the bioactivity of this compound derivatives?

Answer:

Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins like COVID-19 main protease (PDB ID: 6LU7). Derivatives with chloroquinolinyl substitutions show enhanced binding affinity, suggesting antiviral potential . MD simulations and binding free energy calculations (MM-PBSA) further validate stability .

Q. Data Contradiction Analysis: How can researchers resolve discrepancies in reported biological activities?

Answer:

Variations in MICs may arise from substituent effects (e.g., electron-withdrawing groups enhancing activity). Systematic comparison of derivatives under standardized protocols (e.g., CLSI guidelines) and meta-analysis of structural-activity relationships (SAR) can clarify contradictions .

Q. Advanced Data Analysis: What strategies address conflicting synthesis yields in thiadiazole chemistry?

Answer:

Contradictions in yields often stem from reaction conditions (e.g., solvent polarity, catalyst load). For example, traditional reflux (60% yield) vs. ultrasound-assisted synthesis (85% yield) highlight efficiency gains . DOE (Design of Experiments) models optimize parameters like temperature and reagent ratios .

Q. Derivative Design: How are this compound derivatives engineered for specific applications?

Answer:

- Anticancer agents: Introduce trifluoromethyl groups to enhance lipophilicity and target kinase inhibition .

- Antiviral agents: Couple with chloroquinolinyl moieties to improve binding to viral proteases .

- Antioxidants: Incorporate oxadiazole cores to scavenge free radicals .

Q. Methodological Innovation: What novel approaches are emerging in thiadiazole research?

Answer:

特性

IUPAC Name |

5-phenyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZHEOAEJRHUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277076 | |

| Record name | 5-Phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-03-1 | |

| Record name | 2002-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。